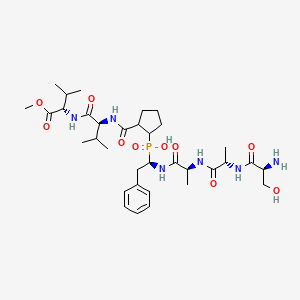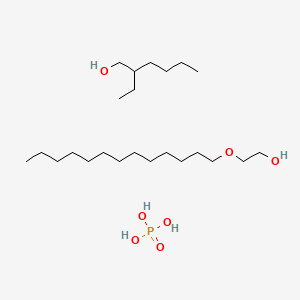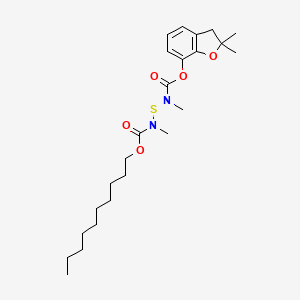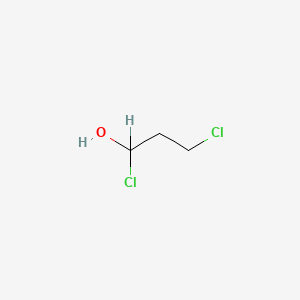
1,3-Dichloro-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-1-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a colorless liquid that is primarily used as an intermediate in the production of various chemicals, including epichlorohydrin, which is a key component in the manufacture of epoxy resins . The compound is also known by several other names, including α-Dichlorohydrin and Glycerol α,γ-dichlorohydrin .
準備方法
1,3-Dichloro-1-propanol can be synthesized through several methods. One common synthetic route involves the hydrochlorination of glycerine. This process is carried out in a continuous reaction zone at temperatures ranging from 70 to 140°C, with the continuous removal of water produced during the reaction . Another method involves the addition of hypochlorous acid to allyl chloride, followed by dehydrochlorination with an alkali aqueous solution to produce epichlorohydrin .
化学反応の分析
1,3-Dichloro-1-propanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into other chlorinated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include alkali solutions for dehydrochlorination and hypochlorous acid for chlorination . The major products formed from these reactions include epichlorohydrin and various chlorinated alcohols .
科学的研究の応用
1,3-Dichloro-1-propanol has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of epichlorohydrin and other chemicals.
Biology: The compound is used in studies related to its mutagenic and carcinogenic properties.
Medicine: It serves as a pharmaceutical intermediate in the production of various drugs.
Industry: This compound is used as a solvent for paints, lacquers, and epoxy resins.
作用機序
The mechanism of action of 1,3-Dichloro-1-propanol involves its dehydrochlorination to produce epichlorohydrin. This reaction is catalyzed by alkali and involves the removal of hydrogen chloride (HCl) from the molecule . The compound has also been shown to induce ferroptosis by inhibiting the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus, thereby suppressing the expression of its downstream target proteins .
類似化合物との比較
1,3-Dichloro-1-propanol is similar to other chlorinated alcohols, such as:
1,2-Dichloroethanol: Another chlorinated alcohol used in the production of various chemicals.
1,3-Dichloro-2-propanol: A closely related compound used in similar applications.
What sets this compound apart is its specific use in the production of epichlorohydrin and its unique reactivity in dehydrochlorination reactions .
特性
CAS番号 |
6912-02-3 |
|---|---|
分子式 |
C3H6Cl2O |
分子量 |
128.98 g/mol |
IUPAC名 |
1,3-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c4-2-1-3(5)6/h3,6H,1-2H2 |
InChIキー |
IFDLXKQSUOWIBO-UHFFFAOYSA-N |
正規SMILES |
C(CCl)C(O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


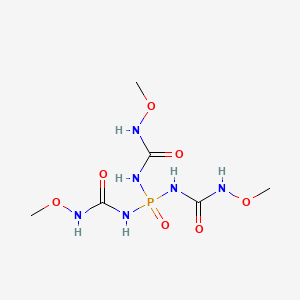

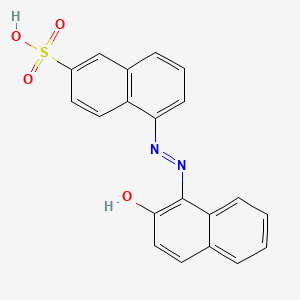


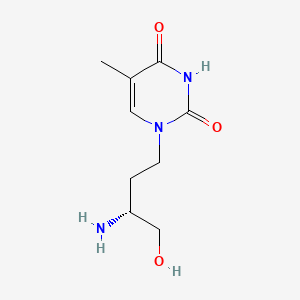
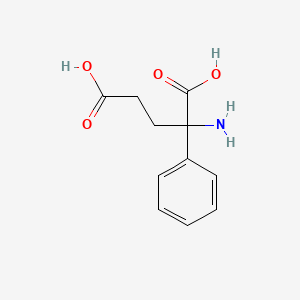
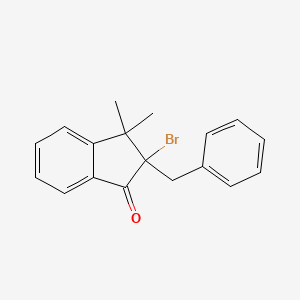
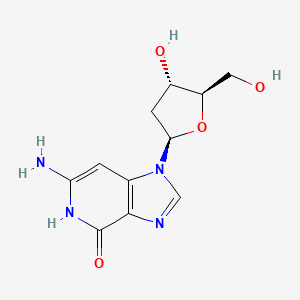
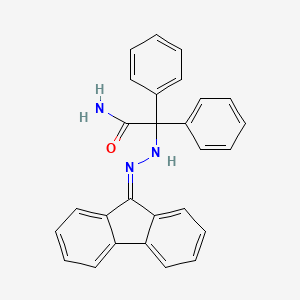
![(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B12798852.png)
